Sarcofina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

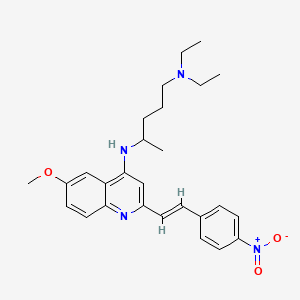

Sarcophine is a cembranoid isolated from the Red Sea soft coral Sarcophyton glaucum . It has been found to exhibit anti-tumor, chemo-preventive, and antimicrobial activities . Sarcophine is also known to inhibit several vital enzymes, including cholinesterase and phosphofructokinase .

Synthesis Analysis

Sarcophine has been subjected to several semisynthetic transformations to enhance its antiproliferative activity . These transformations include hydroxylation, oxymercuration-demercuration, and halogenation reactions . In particular, the introduction of sulfur-containing functionalities via reaction with ammonium thiocyanate has been found to enhance its activity .

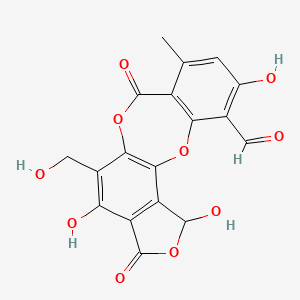

Molecular Structure Analysis

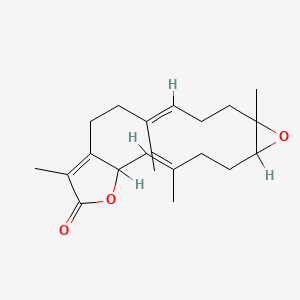

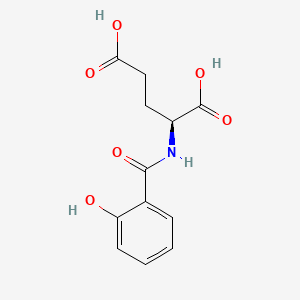

The molecular structure of Sarcophine is C20H28O3 with a molecular weight of 316.43 g/mol . It is also known by other names such as (+)-Sarcophine, (2S,7S,8S)-Sarcophine, and others .

Chemical Reactions Analysis

Sarcophine has been found to react with nucleophilic thiocyanates in the presence of appropriate catalysts, yielding trans β-hydroxy thiocyanates . It also reacts with ammonium thiocyanate in the presence of antimony trichloride to afford cis thiocyanohydrin and 1,3-oxathilane-2-imine derivatives .

Physical and Chemical Properties Analysis

Sarcophine is a white to beige powder . It is stored at a temperature of 2-8°C . It has an assay of ≥97% (HPLC) .

Aplicaciones Científicas De Investigación

Quimioprevención del Cáncer de Piel

La sarcofina y sus derivados, como el this compound-diol (SD), se han estudiado por sus efectos quimiopreventivos contra el cáncer de piel no melanoma. La investigación ha demostrado que SD puede inhibir el desarrollo de tumores de piel tanto in vitro como in vivo en modelos de ratón .

Agentes Antifouling Marinos

Los estudios han explorado el uso de productos naturales de this compound como agentes antifouling marinos. Estos agentes pueden prevenir la acumulación de organismos en superficies subacuáticas, lo cual es crucial para mantener la integridad y el rendimiento del equipo marino .

Protección contra la Radiación UVB

El this compound-diol se ha evaluado por sus efectos protectores contra el daño cutáneo inducido por UVB. Ha mostrado potencial en la prevención del desarrollo de tumores de piel cuando se aplica tópicamente en combinación con la exposición a la radiación UVB .

Inhibición del Melanoma

Se han investigado los efectos del this compound-diol en líneas celulares de melanoma, revelando su significativo impacto inhibitorio en el desarrollo del melanoma, lo que representa una vía prometedora para la investigación del tratamiento del cáncer .

Mecanismo De Acción

Target of Action

Sarcophine primarily targets the cell proliferation and apoptosis pathways in skin cells . It has been shown to have a significant effect on the expression levels of signal transducers and activators of transcription protein (STAT-3) and cyclin D1 , an activator of cyclin-dependent kinase 4 (Cdk4) . These proteins play crucial roles in cell cycle regulation and proliferation .

Mode of Action

Sarcophine interacts with its targets by inhibiting the de novo DNA synthesis and enhancing fragmentation of DNA . It also inhibits the expression levels of STAT-3 and cyclin D1, thereby affecting the cell cycle . Furthermore, it enhances the cellular level of tumor suppressor protein 53 (p53) and stimulates the cleavage of the nuclear poly (ADP-ribose) polymerase (cleaved-PARP) .

Biochemical Pathways

The primary biochemical pathways affected by Sarcophine are those involved in cell proliferation and apoptosis . It enhances the cellular levels of cleaved Caspase-3, -8, -9 and stimulates the enzymatic activities of Caspase-3, -8, and -9 . These caspases are key players in the apoptosis pathway .

Pharmacokinetics

It is known that sarcophine is applied topically, suggesting that it is absorbed through the skin .

Result of Action

The result of Sarcophine’s action is a significant reduction in skin tumor development . It achieves this by inhibiting cell proliferation and inducing apoptosis in skin cells . In studies, it has been shown to reduce tumor incidence and multiplicity .

Direcciones Futuras

Sarcophine and its derivatives have shown promising chemopreventive effects against skin cancer . Further studies are needed to elucidate the mechanisms of action of these compounds in estrogen-responsive cancer cells . There is also a demand to explore the terpene biosynthetic gene clusters of the species from which Sarcophine is derived .

Análisis Bioquímico

Biochemical Properties

Sarcophine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to induce apoptosis in skin cells by upgrading the expressions of cleaved caspase-3 and caspase-8 . These interactions highlight the significant role of Sarcophine in biochemical processes.

Cellular Effects

Sarcophine has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Sarcophine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces DNA fragmented apoptotic cells by upgrading the expressions of cleaved caspase-3 and caspase-8 .

Propiedades

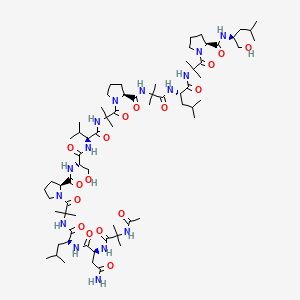

| { "Design of the Synthesis Pathway": "Sarcophine can be synthesized through a convergent approach, involving the coupling of two key fragments: a tetrahydrofuran ring and a 14-membered macrocycle. The tetrahydrofuran ring can be synthesized using a Prins cyclization reaction, while the macrocycle can be obtained through a ring-closing metathesis reaction. The two fragments can then be coupled using a palladium-catalyzed cross-coupling reaction.", "Starting Materials": [ "2-methyl-1,3-butadiene", "formaldehyde", "magnesium sulfate", "sodium hydroxide", "acetic acid", "ethyl acetoacetate", "p-toluenesulfonic acid", "2-bromo-1,3-dimethylimidazolium bromide", "palladium acetate", "copper(II) acetate", "triethylamine", "1,5-dibromopentane", "1,4-dibromobutane", "1,3-dibromopropane", "1,2-dibromoethane", "3-bromo-1-propanol", "4-bromo-1-butanol", "5-bromo-1-pentanol", "6-bromo-1-hexanol", "7-bromo-1-heptanol" ], "Reaction": [ "Prins cyclization of ethyl acetoacetate and formaldehyde in the presence of p-toluenesulfonic acid to form 2-methyltetrahydrofuran", "Bromination of 2-methyltetrahydrofuran with N-bromosuccinimide to form 2-bromo-2-methyltetrahydrofuran", "Alkylation of 2-bromo-2-methyltetrahydrofuran with 1,5-dibromopentane, 1,4-dibromobutane, 1,3-dibromopropane, and 1,2-dibromoethane in the presence of sodium hydroxide to form the corresponding alkylated tetrahydrofurans", "Reduction of the alkylated tetrahydrofurans with magnesium sulfate and sodium borohydride to form the corresponding tetrahydrofurans", "Ring-closing metathesis of the tetrahydrofuran and a diene-containing macrocycle precursor in the presence of Grubbs' catalyst to form the desired macrocycle", "Palladium-catalyzed cross-coupling of the macrocycle and 3-bromo-1-propanol, 4-bromo-1-butanol, 5-bromo-1-pentanol, 6-bromo-1-hexanol, and 7-bromo-1-heptanol in the presence of copper(II) acetate and triethylamine to form Sarcophine" ] } | |

Número CAS |

55038-27-2 |

Fórmula molecular |

C20H28O3 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one |

InChI |

InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18-,20-/m0/s1 |

Clave InChI |

CGAKBBMRMLAYMY-BUHUPKIQSA-N |

SMILES isomérico |

C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(C(=O)O3)C)CC1)/C)C |

SMILES |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |

SMILES canónico |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sarcophine; Sarcophin A; Sarcophin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

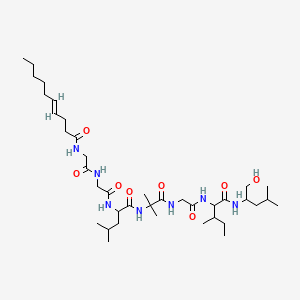

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)